molecular formula C9H11BrN2O B1528584 2-Amino-N-(4-bromo-benzyl)-acetamide CAS No. 1249577-42-1

2-Amino-N-(4-bromo-benzyl)-acetamide

Cat. No. B1528584
M. Wt: 243.1 g/mol
InChI Key: AVLAOJKDINCIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-N-(4-bromo-benzyl)-acetamide” is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 . It is used in research and has applications in bulk manufacturing and procurement .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-(4-bromo-benzyl)-acetamide” consists of a benzyl group substituted with a bromine atom at the 4-position, linked to an acetamide group through a nitrogen atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the reactivity of acetamide derivatives, leading to the synthesis of compounds with potential antimicrobial activity. The research involved the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, resulting in the formation of aminothiazoles, amino-oxazoles, and other compounds. Some of these synthesized compounds exhibited significant antimicrobial properties, highlighting the potential use of acetamide derivatives in developing new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Inhibition of Inducible Nitric-oxide Synthase

Research on N-(3-(Aminomethyl)benzyl)acetamidine (1400W), a structurally related compound, demonstrated its role as a slow, tight binding, and highly selective inhibitor of human inducible nitric-oxide synthase (iNOS). This property suggests potential therapeutic applications in conditions where selective inhibition of iNOS is desirable, providing insights into the functional versatility of acetamide derivatives (E. Garvey et al., 1997).

Corrosion Inhibition

A study on the synthesis of acetamide derivatives for use as corrosion inhibitors demonstrated the potential of these compounds in protecting metals from corrosion. By testing various synthesized acetamide derivatives in acidic and oil mediums, researchers identified promising candidates for corrosion inhibition, which could have applications in industrial processes and materials preservation (A. Yıldırım, M. Cetin, 2008).

Oxidative Reactions and Chemical Synthesis

Acetamide derivatives have been utilized in the synthesis of complex organic molecules. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions showcase the application of acetamide derivatives in synthetic chemistry, providing valuable tools for chemical transformations (M. Mercadante et al., 2013).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of primary amino acid derivatives, including acetamide compounds, have shown that certain structural modifications can enhance their efficacy as anticonvulsants. This research contributes to the understanding of the structure-activity relationships in acetamide derivatives and their potential therapeutic uses in treating seizure disorders (Amber M King et al., 2011).

Safety And Hazards

While specific safety and hazard information for “2-Amino-N-(4-bromo-benzyl)-acetamide” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .

properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAOJKDINCIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-bromo-benzyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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